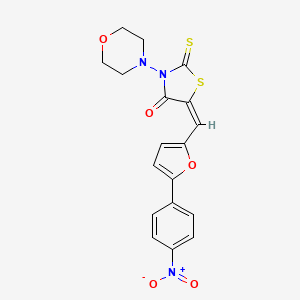

(E)-3-Morpholino-5-((5-(4-Nitrophenyl)furan-2-yl)methylen)-2-thioxothiazolidin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.

BenchChem offers high-quality (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobakterielle Eigenschaften

Die Struktur der Verbindung deutet darauf hin, dass sie antimycobakterielle Eigenschaften aufweisen könnte. Forscher haben ihre Derivate untersucht, wie z. B. Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat, das zur gleichen Klasse von Verbindungen gehört. Diese Furan-basierten Wirkstoffe haben sich als vielversprechend erwiesen, um die Eisenhomöostase in Mykobakterien zu stören . Die Eisenaufnahme ist für das Überleben von Mykobakterien entscheidend, was diesen Forschungsbereich für die Bekämpfung der Tuberkulose (TB) relevant macht .

Tuberkulose-Arzneimittelentwicklung

Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und das Auftreten von arzneimittelresistenten Stämmen erfordert neuartige therapeutische Ansätze. Das Potenzial der Verbindung als Anti-TB-Kandidat rechtfertigt weitere Untersuchungen. Forscher haben sich auf die Identifizierung neuer Medikamente konzentriert, die auf unerforschte molekulare Pfade abzielen, einschließlich Eisenaufnahmemechanismen . Durch die Hemmung von Enzymen wie Salicylat-Synthase MbtI, die an der Siderophor-Biosynthese beteiligt ist, könnten Verbindungen wie diese die Eisenversorgung in Mycobacterium tuberculosis (Mtb) stören .

Strukturelle Charakterisierung

Das Verständnis der Kristallstruktur der Verbindung ist für das Drug Design unerlässlich. Forscher haben ihr fluoriertes Esterderivat, Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat, unter Verwendung von Techniken wie 1H-NMR, 13C-NMR, HRMS und Einkristall-Röntgenbeugung (SC-XRD) analysiert . Diese Studien liefern wertvolle Erkenntnisse über ihre Konformation, Bindung und potenzielle Wechselwirkungen mit biologischen Zielstrukturen.

Zytotoxizitätsstudien

Während die antimycobakteriellen Eigenschaften der Verbindung vielversprechend sind, muss ihr Zytotoxizitätsprofil bewertet werden. In-vitro-Assays wie der MTT-Assay können ihre Auswirkungen auf die Zellviabilität beurteilen. Forscher haben verwandte Furan-basierte Chalkone gegen Krebszelllinien untersucht . Die Untersuchung der zytotoxischen Wirkungen unserer Verbindung könnte ihren sicheren Einsatz in potenziellen Therapien lenken.

Schlussfolgerung

Zusammenfassend lässt sich sagen, dass das antimycobakterielle Potenzial der Verbindung, die Relevanz für die TB-Arzneimittelentwicklung, die strukturelle Charakterisierung und die Zytotoxizitätsstudien sie zu einem spannenden Thema für die wissenschaftliche Erforschung machen. Weitere Forschung ist erforderlich, um ihr volles therapeutisches Potenzial freizusetzen und zur Bekämpfung von Infektionskrankheiten beizutragen.

Mori, M., Tresoldi, A., Cazzaniga, G., Meneghetti, F., & Villa, S. (2022). Methyl-5-(2-Fluor-4-nitrophenyl)furan-2-carboxylat. Molbank, 2022(4), M1492. DOI: 10.3390/M1492 (E)-3-Morpholino-5-((5-(4-Nitrophenyl)furan-2-yl)methylen)-2-thioxothiazolidin-4-on. Theoretische und molekulare mechanistische Untersuchungen von (3-(Furan-2-yl)pyrazol-4-yl)Chalkonen gegen die A549-Zelllinie. DOI: 10.1007/s00210-022-02344-x

Biologische Aktivität

(E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a novel compound characterized by its unique structural features, which include a thiazolidinone ring, a furan moiety, and a nitrophenyl substituent. This combination suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₅N₃O₄S, with a molecular weight of approximately 366.42 g/mol. The presence of the morpholino group enhances its solubility and biological interaction potential, while the nitrophenyl group may contribute to its reactivity and biological efficacy due to its electron-withdrawing properties.

Antimicrobial Properties

Research indicates that compounds similar to (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antibacterial and antifungal activities. Notably, derivatives of thiazolidinones have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The nitrophenyl group enhances the antimicrobial properties through its electron-withdrawing effects, which may increase the compound's reactivity towards microbial targets.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Similar thiazolidinone derivatives have been reported to inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth . The structural features of (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one may facilitate interactions with proteins involved in cancer progression.

Molecular docking studies have indicated that (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one interacts favorably with various biological targets, particularly enzymes involved in bacterial cell wall synthesis. These interactions typically involve hydrogen bonding and hydrophobic contacts, which are crucial for their inhibitory action against microbial growth .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (E)-3-morpholino-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | Thiazolidinone core | Antimicrobial |

| (E)-3-(4-Bromophenyl)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-propen-1-one | Contains phenyl and quinoline | Anticancer |

| (E)-3-(3-Chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-thiazolidin-4-one | Thiazolidinone with pyrrole | Antimicrobial |

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities. For instance, one study synthesized various thiazolidinones and assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into structure–activity relationships (SAR) .

Another study highlighted the anticancer potential of similar compounds, demonstrating that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through modulation of cell cycle regulators .

Eigenschaften

IUPAC Name |

(5E)-3-morpholin-4-yl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17-16(28-18(27)20(17)19-7-9-25-10-8-19)11-14-5-6-15(26-14)12-1-3-13(4-2-12)21(23)24/h1-6,11H,7-10H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGHOPXUUNDFTC-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.